molecular formula C14H8Cl4N2 B3182959 Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- CAS No. 37932-51-7

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-

Cat. No.: B3182959
CAS No.: 37932-51-7
M. Wt: 346 g/mol
InChI Key: GVZOHDVYAMDQEN-AXPXABNXSA-N
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Description

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- is a chemical compound with the molecular formula C14H8Cl4N2 and a molecular weight of 346.04 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a hydrazonoyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- typically involves the reaction of 4-chlorobenzhydrazide with appropriate chlorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:

Properties

IUPAC Name

(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4N2/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H/b19-13-,20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZOHDVYAMDQEN-AXPXABNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NN=C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/N=C(\Cl)/C2=CC=C(C=C2)Cl)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Reactant of Route 2
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Reactant of Route 3
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Reactant of Route 4
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Reactant of Route 5
Reactant of Route 5
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-
Reactant of Route 6
Benzenecarbohydrazonoylchloride, 4-chloro-N-[chloro(4-chlorophenyl)methylene]-

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